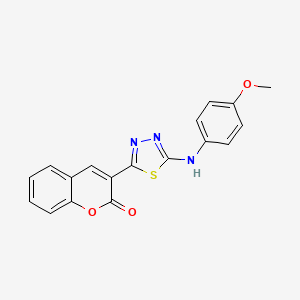

3-(5-((4-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(5-((4-Methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one is a complex organic compound that combines the structural features of chromen-2-one and 1,3,4-thiadiazole

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-((4-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one typically involves multiple steps:

Formation of 1,3,4-Thiadiazole Ring: The initial step involves the synthesis of the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

Coupling with Chromen-2-one: The thiadiazole derivative is then coupled with a chromen-2-one derivative. This step often requires the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Introduction of the Methoxyphenyl Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

Reduction: Reduction reactions can target the chromen-2-one moiety, potentially converting it to a dihydro derivative.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

Oxidation: Phenolic derivatives.

Reduction: Dihydro derivatives of chromen-2-one.

Substitution: Various substituted thiadiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

-

Anticancer Activity

- Research has indicated that derivatives of thiadiazole exhibit significant anticancer properties. The incorporation of the chromenone moiety may enhance this activity by improving bioavailability and targeting specific cancer pathways. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth in vivo .

-

Antimicrobial Properties

- The compound has shown promise as an antimicrobial agent. Thiadiazole derivatives are known for their ability to disrupt bacterial cell walls and inhibit metabolic pathways. Preliminary studies suggest that this specific compound may enhance the efficacy of existing antibiotics against resistant strains .

- Anti-inflammatory Effects

Material Science Applications

-

Organic Electronics

- The electronic properties of thiadiazole derivatives make them suitable for applications in organic semiconductors. Studies have explored the use of these compounds in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where they can enhance charge transport and stability .

- Surface Modification

Agricultural Chemistry Applications

- Pesticides and Herbicides

- The structural features of 3-(5-((4-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one suggest potential use as a pesticide or herbicide. Research into similar compounds has shown effectiveness against a range of agricultural pests and weeds, indicating that this compound could be developed into a novel agrochemical .

Case Studies

-

Anticancer Activity Study

- A study conducted on a series of thiadiazole derivatives demonstrated that modifications at the 5-position significantly affected cytotoxicity against various cancer cell lines. The introduction of the chromenone moiety was found to enhance the overall anticancer activity compared to parent thiadiazole compounds .

-

Antimicrobial Efficacy

- In vitro tests evaluated the antimicrobial efficacy of thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that the incorporation of the methoxyphenyl group improved antimicrobial potency, suggesting a synergistic effect between the chromenone and thiadiazole components .

Wirkmechanismus

The mechanism of action of 3-(5-((4-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one involves its interaction with specific molecular targets. The chromen-2-one moiety can intercalate with DNA, disrupting replication and transcription processes. The thiadiazole ring can interact with enzymes, inhibiting their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole: Similar in structure but lacks the chromen-2-one moiety.

5-Amino-3-(4-methoxyphenyl)-1H-pyrazole: Contains a pyrazole ring instead of the thiadiazole ring.

5-Amino-3-(4-methoxyphenyl)isoxazole: Features an isoxazole ring in place of the thiadiazole ring.

Uniqueness

The uniqueness of 3-(5-((4-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one lies in its combined structural features of chromen-2-one and thiadiazole, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications.

Biologische Aktivität

The compound 3-(5-((4-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one is a derivative of chromenone and thiadiazole, which has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including anticancer properties, antimicrobial effects, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a complex structure that integrates a chromenone moiety with a thiadiazole ring substituted with a methoxyphenyl group. This unique configuration is hypothesized to enhance its biological activity through various mechanisms.

Structural Formula

Overview

Thiadiazole derivatives, including the compound , have shown promising anticancer activity across various cancer cell lines. The presence of the methoxy group is believed to enhance solubility and bioavailability, crucial for therapeutic efficacy.

In Vitro Studies

Recent studies have demonstrated that related thiadiazole compounds exhibit cytotoxic effects against several cancer types:

- Breast Cancer (MCF-7) : Compounds similar to the one discussed have shown IC50 values as low as 0.28μg/mL, indicating potent growth inhibition through apoptotic pathways .

- Lung and Ovarian Cancers : Thiadiazole derivatives have also displayed significant activity against lung and ovarian cancer cells, suggesting broad-spectrum potential in oncology.

Research indicates that these compounds may inhibit key proteins involved in cell proliferation. For instance, docking studies suggest effective binding to tubulin, disrupting microtubule formation and leading to cell cycle arrest .

Overview

In addition to anticancer properties, the compound exhibits notable antimicrobial activity against various pathogens.

Efficacy Against Bacteria and Fungi

Studies have reported that thiadiazole derivatives possess significant antimicrobial properties:

- Bacterial Strains : Compounds have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) around 62.5μg/mL .

- Fungal Strains : Activity against fungi such as Candida albicans has also been documented, further supporting the compound's broad-spectrum antimicrobial potential .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of thiadiazole derivatives. Key factors influencing activity include:

- Substituents on the Phenyl Ring : The introduction of electron-withdrawing groups (like methoxy) enhances reactivity and bioactivity.

- Positioning of Functional Groups : Variations in the position of substituents can significantly affect potency. For example, shifting substituents from para to ortho positions has been shown to increase cytotoxicity substantially .

Comparative Analysis

| Compound Name | Structure Highlights | Anticancer Activity (IC50) | Antimicrobial Activity |

|---|---|---|---|

| Compound A | 5-(4-Methoxyphenyl) | 0.28 µg/mL (MCF-7) | Active against S. aureus |

| Compound B | 5-(4-Chlorophenyl) | 0.35 µg/mL | Moderate antifungal activity |

| Compound C | 5-(p-Nitrophenyl) | 0.50 µg/mL | Active against E. coli |

Case Study 1: Anticancer Efficacy

In a study involving tumor-bearing mice models, a related thiadiazole derivative demonstrated effective targeting of sarcoma cells through in vivo radioactive tracing methods. This highlights the potential for these compounds in targeted cancer therapies .

Case Study 2: Antimicrobial Properties

A series of thiadiazole derivatives were tested against multiple bacterial strains using disk diffusion methods. Results indicated significant zones of inhibition for selected compounds, validating their use as potential antimicrobial agents .

Eigenschaften

IUPAC Name |

3-[5-(4-methoxyanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O3S/c1-23-13-8-6-12(7-9-13)19-18-21-20-16(25-18)14-10-11-4-2-3-5-15(11)24-17(14)22/h2-10H,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGKGOUBTCSKOBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NN=C(S2)C3=CC4=CC=CC=C4OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.